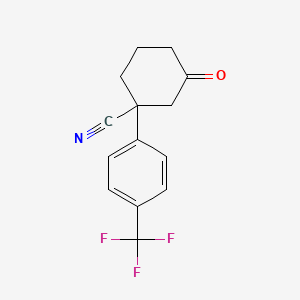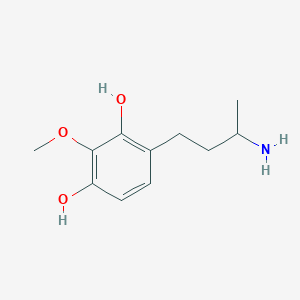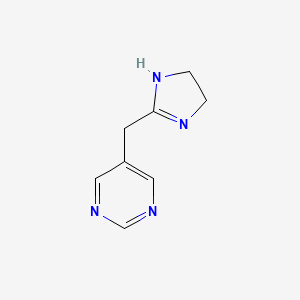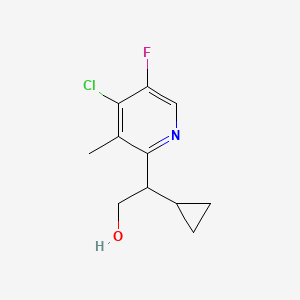
n'-Methylpyrazine-2-carbohydrazonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n’-Methylpyrazine-2-carbohydrazonamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n’-Methylpyrazine-2-carbohydrazonamide typically involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate to form pyrazine-2-carbohydrazide. This intermediate is then treated with methyl iodide to yield n’-Methylpyrazine-2-carbohydrazonamide .
Industrial Production Methods
Industrial production methods for n’-Methylpyrazine-2-carbohydrazonamide are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
化学反应分析
Types of Reactions
n’-Methylpyrazine-2-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of n’-Methylpyrazine-2-carbohydrazonamide.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
n’-Methylpyrazine-2-carbohydrazonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
作用机制
The mechanism of action of n’-Methylpyrazine-2-carbohydrazonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis . The compound forms hydrogen bonds with the active site residues of the enzyme, thereby inhibiting its activity and leading to the death of the bacterial cells .
相似化合物的比较
Similar Compounds
n’-Isonicotinoylpyrazine-2-carbohydrazonamide: Similar in structure but with an isonicotinoyl group instead of a methyl group.
n’-Benzylidenepyrazine-2-carbohydrazonamide: Contains a benzylidene group, showing different biological activities.
Uniqueness
n’-Methylpyrazine-2-carbohydrazonamide is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties. Its ability to inhibit DprE1 makes it a promising candidate for antitubercular drug development .
属性
分子式 |
C6H9N5 |
|---|---|
分子量 |
151.17 g/mol |
IUPAC 名称 |
N'-(methylamino)pyrazine-2-carboximidamide |
InChI |
InChI=1S/C6H9N5/c1-8-11-6(7)5-4-9-2-3-10-5/h2-4,8H,1H3,(H2,7,11) |
InChI 键 |
QHEHUXFWZGSGCZ-UHFFFAOYSA-N |
手性 SMILES |
CN/N=C(/C1=NC=CN=C1)\N |
规范 SMILES |
CNN=C(C1=NC=CN=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


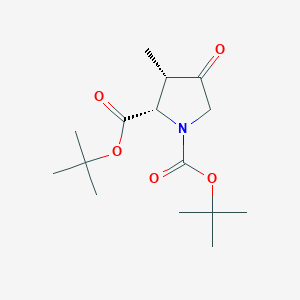
![tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13097656.png)
![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)
![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)
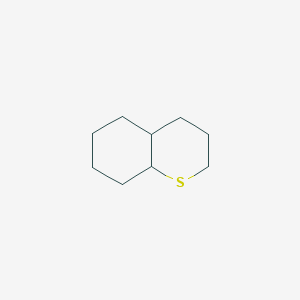

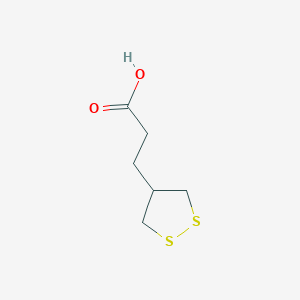
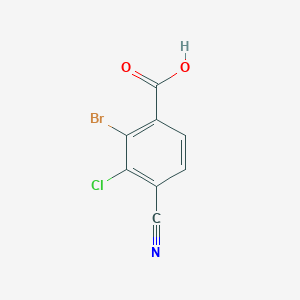

![3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine](/img/structure/B13097694.png)
